molecular formula C10H15NO3 B1340082 3,4,5-trimethoxy-N-methylaniline CAS No. 124346-71-0

3,4,5-trimethoxy-N-methylaniline

Cat. No. B1340082
M. Wt: 197.23 g/mol
InChI Key: XBSMHLZMLQNTLY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-methylaniline is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 g/mol .


Synthesis Analysis

3,4,5-trimethoxyaniline was synthesized from 3,4,5-trimethoxybenzioc acid. The process involved chlorination of 3,4,5-trimethoxybenzioc acid, amidation of 3,4,5-trimethoxybenzoyl chloride, and Hofmann rearrangement reaction of 3,4,5-trimethoxybenzamide .


Molecular Structure Analysis

The InChI code for 3,4,5-trimethoxy-N-methylaniline is 1S/C10H15NO3/c1-11-7-5-8 (12-2)10 (14-4)9 (6-7)13-3/h5-6,11H,1-4H3 . The canonical SMILES structure is CNC1=CC (=C (C (=C1)OC)OC)OC .


Chemical Reactions Analysis

In experimental studies, infrared spectra and laser Raman spectra of 3,4,5-trimethoxyaniline were investigated . Tropanilisation, detropanilisation, and Schiff base formation in the reaction of 3,4,5-trimethoxyaniline with tropanilide ions were observed as organic reaction reagents .


Physical And Chemical Properties Analysis

3,4,5-trimethoxy-N-methylaniline has a molecular weight of 197.23 g/mol . It has a XLogP3 value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 39.7 Ų . The compound is an oil with a melting point of 44-46°C .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • Unusual C–H···π Interactions : The structure of 3,4,5-trimethoxy-N-p-tolylbenzamide, a derivative of 3,4,5-trimethoxy-N-methylaniline, is notable for its unusual C–H···π interactions. These interactions link chains into a three-dimensional network, demonstrating the compound's significance in understanding molecular packing and intermolecular forces in crystallography (Saeed & Simpson, 2012).

Organic Synthesis and Natural Products

  • Synthesis of 3,4,5-Trimethoxyphenyllithium : The 3,4,5-trimethoxyphenyl substituent, related to 3,4,5-trimethoxy-N-methylaniline, is frequently used in natural products. The generation of 3,4,5-trimethoxyphenyllithium and its use in carbon-carbon bond formation highlight its utility in organic synthesis and the construction of natural product analogues (Hoye & Kaese, 1982).

Medicinal Chemistry and Anticancer Activity

  • Cinnamic Acid/β-Ionone Hybrids : A study involving 3,4,5-trimethoxy-cinnamic acid, a related compound, in hybrid molecules showed significant cytotoxicity against cancer cells. This suggests potential applications in developing anticancer agents (Li et al., 2021).

Bacterial Degradation and Environmental Chemistry

  • Degradation by Bacteria : Pseudomonas putida can oxidize 3,4,5-trimethoxycinnamic acid, a related compound, producing methanol. This indicates its role in the microbial degradation of similar compounds, relevant in environmental chemistry and bioremediation (Donnelly & Dagley, 1981).

Antioxidant Properties

  • Novel Oxime Derivatives : The synthesis of novel compounds involving 2-methylaniline, a structurally similar compound to 3,4,5-trimethoxy-N-methylaniline, demonstrated good antioxidant activities. This suggests potential applications in developing antioxidants (Topçu et al., 2021).

Chemical Catalysis

  • N-Hydroxyphthalimide Catalysis : Utilization of N-hydroxyphthalimide as a photoredox catalyst for the [4+1] radical cyclization of N-methylanilines, structurally related to 3,4,5-trimethoxy-N-methylaniline, highlights the role of these compounds in catalytic processes (Yadav & Yadav, 2016).

Safety And Hazards

3,4,5-trimethoxy-N-methylaniline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3,4,5-trimethoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSMHLZMLQNTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560830
Record name 3,4,5-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-methylaniline

CAS RN

124346-71-0
Record name 3,4,5-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3,4,5-trimethoxyphenylcarbamate (6.0 g) in tetrahydrofuran (150 ml) was added a 1M solution of lithium aluminum hydride in tetrahydrofuran (23.5 ml) dropwise. The mixture was stirred at room temperature for 1 hour, then refluxed for 1 hour. The product was cooled and an excess of 1M sodium hydroxide added dropwise. The precipitate was filtered off, and the filtrate partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulfate, and solvent removed under reduced pressure. The residue was redissolved in ethyl acetate and washed with 2M hydrochloric acid. The aqueous layer was washed with ethyl acetate, then basified with 1M sodium hydroxide, and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and solvent removed under reduced pressure, to give N-methyl-3,4,5-trimethoxyaniline.
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6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Warsitz, S Doye - European Journal of Organic Chemistry, 2020 - Wiley Online Library
A new two‐step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho‐chlorostyrenes with N‐methylanilines and a subsequent intramolecular …
A Rosowsky, AT Papoulis… - Journal of medicinal …, 1997 - ACS Publications
Ten previously unreported 2,4-diaminothieno[2,3-d]pyrimidine lipophilic dihydrofolate reductase inhibitors were synthesized as potential inhibitors of Pneumocystis carinii and …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
G Zhao, M Zhu, O Provot, M Alami, S Messaoudia - chemrxiv.org
An efficient and selective CH activation/annulation of readily available β-N-aryl glycosides with various alkynes has been established. Using [Cp* RhCl2] 2 as a catalyst and AgSbF6 in …
Number of citations: 2 chemrxiv.org
A Gangjee, OA Namjoshi, S Raghavan… - Journal of medicinal …, 2013 - ACS Publications
Opportunistic infections caused by Pneumocystis jirovecii ( P. jirovecii , pj), Toxoplasma gondii ( T. gondii , tg), and Mycobacterium avium ( M. avium , ma) are the principal causes of …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
MA Soussi, O Provot, G Bernadat, J Bignon… - European Journal of …, 2014 - Elsevier
A series of N-methyl-diarylamines 2 was designed and synthesized as a novel class of CA-4 and isoCA-4 analogues. Compounds 2b and 2m showed excellent antiproliferative activity …
MS West, LR Mills, TR McDonald, JB Lee, D Ensan… - pstorage-acs-6854636.s3 …
Unless otherwise noted, all reactions were set up on the benchtop and run under an atmosphere of argon or nitrogen using flame-dried glassware and anhydrous solvents. Anhydrous …
G Zhao, J Bignon, H Levaique, J Dubois… - The Journal of …, 2018 - ACS Publications
A facile one-pot synthesis of 2-styrylindoles, through Suzuki arylation of ortho-substituted chloroenynes followed by N-cyclization and N-demethylation, has been developed. A variety of …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
G Zhao, M Zhu, O Provot, M Alami, S Messaoudi - Organic letters, 2019 - ACS Publications
An efficient and selective C–H activation method of readily available β-N-aryl glycosides with various alkynes has been established. Using [Cp*RhCl 2 ] 2 as a catalyst and AgSbF 6 in …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
S Messaoudi, O Provot, M Alami, G Zhao, M Zhu - 2019 - scholar.archive.org
An efficient and selective CH activation/annulation of readily available β-N-aryl glycosides with various alkynes has been established. Using [Cp* RhCl2] 2 as a catalyst and AgSbF6 in …
Number of citations: 3 scholar.archive.org
LR Mills - 2020 - search.proquest.com
This thesis describes new methods for C–O and C–C functionalization in the contexts of cyclopropanol and homoenolate chemistry, transnitrilation, and Ni catalysis. These strategies …

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